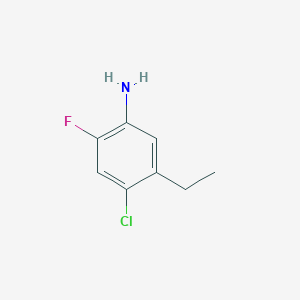![molecular formula C6H8N2O2S2 B14907126 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a compound that features a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry. The thiadiazole ring contains one sulfur and two nitrogen atoms, and it is known for its ability to cross cellular membranes due to its mesoionic nature
Métodos De Preparación
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable propanoic acid derivative. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, hydrazonoyl chlorides, and methyl hydrazinecarbodithioate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chloride derivatives can yield 1,3,4-thiadiazolyl derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The thiadiazole ring’s ability to cross cellular membranes makes it a valuable scaffold for drug development. Additionally, it has applications in the industrial sector, where it can be used in the synthesis of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid involves its interaction with biological targets due to its mesoionic nature. This allows the compound to cross cellular membranes and interact strongly with various molecular targets, leading to its broad spectrum of biological activities . The specific molecular targets and pathways involved depend on the particular application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar compounds to 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid include other thiadiazole derivatives, such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H8N2O2S2 |
|---|---|
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C6H8N2O2S2/c1-3(5(9)10)11-6-8-7-4(2)12-6/h3H,1-2H3,(H,9,10) |
Clave InChI |
GLGPJFLSHUJPNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)SC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


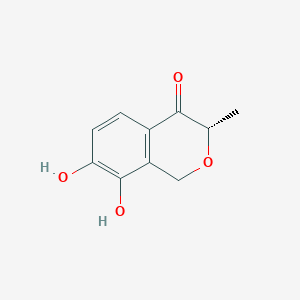
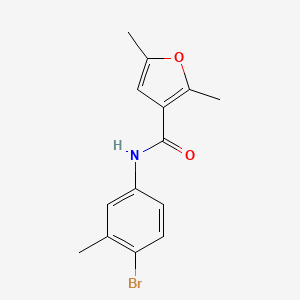
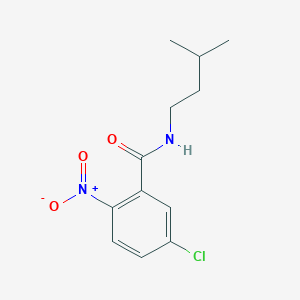
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
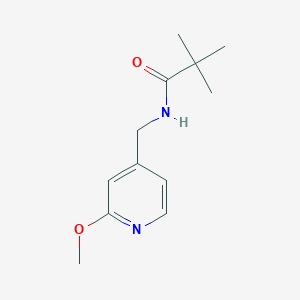
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
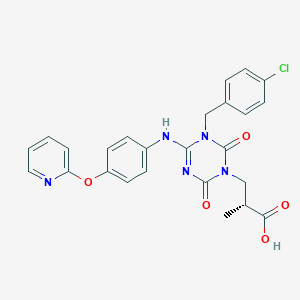



![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)

